

The Garlic-Like Odor of Dipropyl Disulfide: A Technical Guide

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Compound of Interest

Compound Name: *Dipropyl disulfide*

Cat. No.: *B1195908*

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Introduction

Dipropyl disulfide ($C_6H_{14}S_2$) is an organosulfur compound naturally present in plants of the *Allium* genus, such as garlic and onions.^[1] It is a significant contributor to the characteristic pungent and sulfurous aroma of these plants.^{[1][2][3]} This colorless to pale yellow liquid is utilized in the flavor and fragrance industry to impart savory, onion, and garlic notes to food products. Understanding the chemical, sensory, and biological properties of **dipropyl disulfide** is crucial for its effective application and for research into the sensory perception of sulfur-containing compounds. This guide provides an in-depth technical overview of **dipropyl disulfide**, focusing on its garlic-like odor.

Chemical and Physical Properties

A comprehensive summary of the chemical and physical properties of **dipropyl disulfide** is presented in Table 1. These properties are essential for its handling, formulation, and analysis.

Property	Value	References
Molecular Formula	C ₆ H ₁₄ S ₂	
Molecular Weight	150.31 g/mol	
CAS Number	629-19-6	
Appearance	Colorless to pale yellow liquid	
Odor	Pungent, sulfur-like, reminiscent of garlic and onions	
Boiling Point	195-196 °C	
Melting Point	-86 °C	
Density	0.96 g/mL at 25 °C	
Refractive Index	1.497 at 20 °C	
Solubility	Insoluble in water; soluble in organic solvents	

Sensory Perception of Dipropyl Disulfide

The characteristic odor of **dipropyl disulfide** is a key area of interest. While a precise odor detection threshold in air or water is not readily available in public literature, its potent aroma is well-documented.

Odor Profile

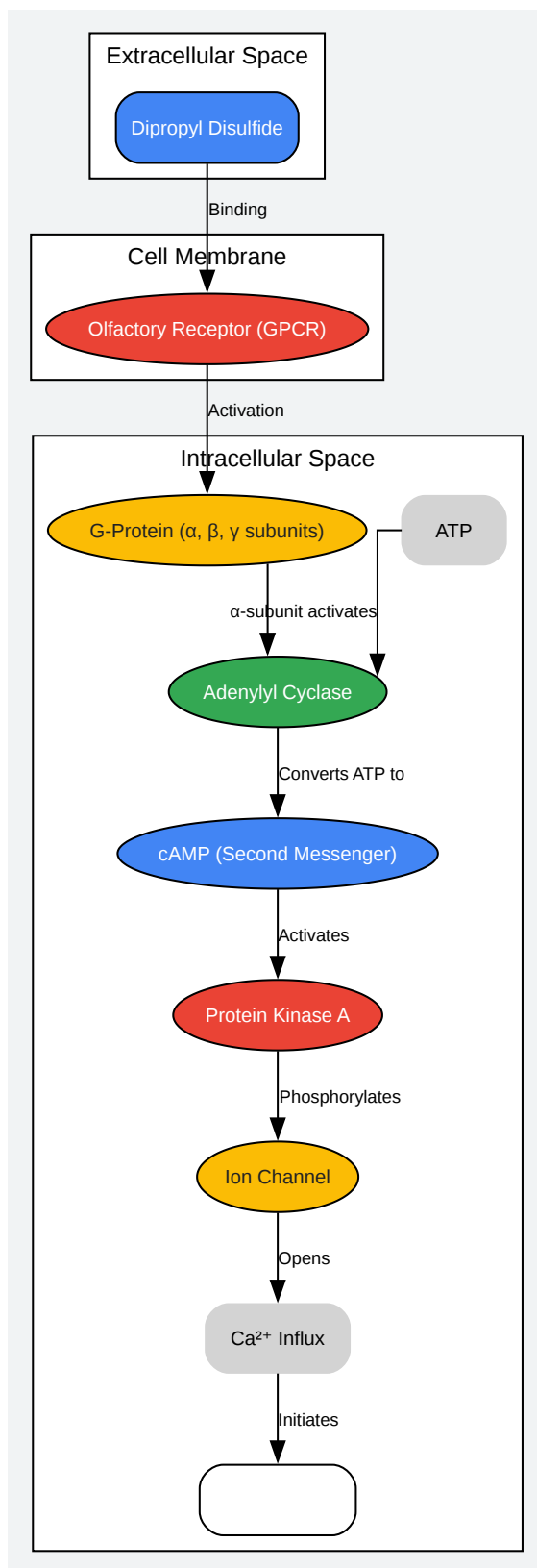
The odor of **dipropyl disulfide** is consistently described as "alliaceous," with strong notes of garlic and onion. At a concentration of 10 ppm, its taste characteristics are described as alliaceous, sulfurous, green, vegetative, and with asafoetida nuances.

Olfactory Receptors and Signaling Pathway

The perception of odorants like **dipropyl disulfide** begins with their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. While the specific human olfactory receptor for **dipropyl disulfide**

has not been definitively identified in publicly available research, the human olfactory receptor OR2T11 is known to respond to odorant thiols, suggesting a potential role for this or related receptors in the perception of sulfur-containing compounds.

The binding of an odorant to a GPCR initiates a signal transduction cascade. A generalized signaling pathway for GPCRs is depicted below.



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A generalized G-protein coupled receptor signaling pathway for odorant perception.

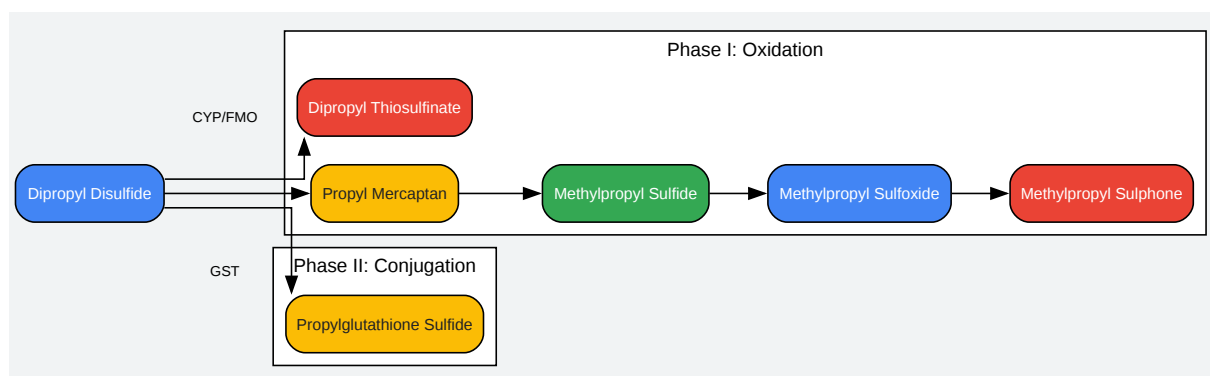
Metabolism of Dipropyl Disulfide

The metabolism of **dipropyl disulfide** has been studied in rats, providing insights into its biotransformation. In vivo and in vitro studies have shown that **dipropyl disulfide** is metabolized in the liver by phase I and phase II enzymes. Key metabolic transformations include oxidation and conjugation.

The primary metabolites identified include:

- Propyl mercaptan
- Methylpropyl sulfide
- Methylpropyl sulfoxide (MPSO)
- Methylpropyl sulphone (MPSO₂)
- Propylglutathione sulfide conjugate

The oxidation of **dipropyl disulfide** is primarily carried out by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). A simplified diagram of the metabolic pathway is presented below.



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A simplified metabolic pathway of **dipropyl disulfide**.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying odor-active compounds in a volatile mixture. A general protocol for the analysis of volatile sulfur compounds like **dipropyl disulfide** is outlined below.

1. Sample Preparation:

- For liquid samples, a headspace technique such as solid-phase microextraction (SPME) is often employed to extract volatile compounds.
- A specific volume of the sample is placed in a sealed vial.
- An SPME fiber with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace above the sample for a defined period to allow for the adsorption of volatile compounds.

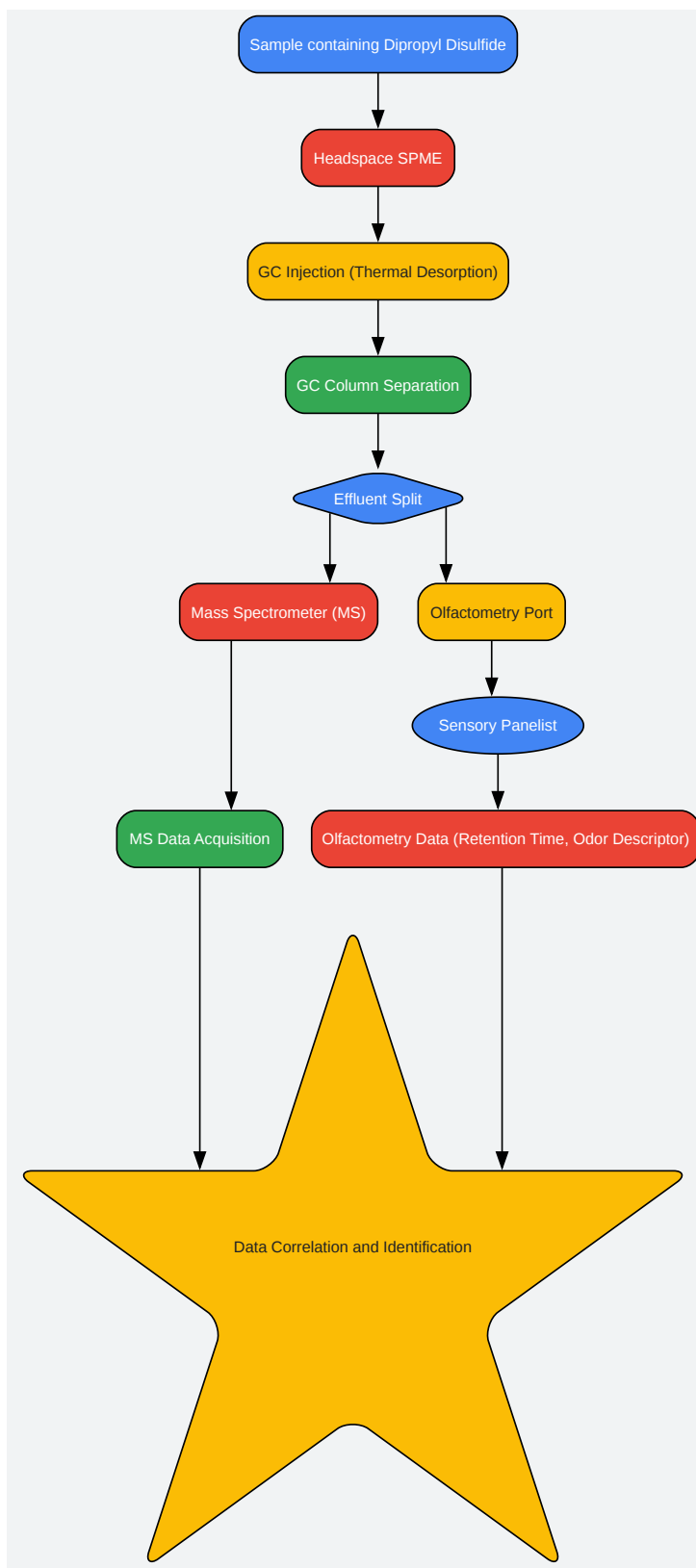
2. Gas Chromatography:

- The SPME fiber is introduced into the heated injection port of the gas chromatograph for thermal desorption of the analytes onto the GC column.
- A non-polar or semi-polar capillary column is typically used for the separation of volatile sulfur compounds.
- The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the separation of compounds with a wide range of boiling points.
- Helium is commonly used as the carrier gas.

3. Olfactometry and Detection:

- At the end of the GC column, the effluent is split between a conventional detector (e.g., mass spectrometer or flame ionization detector) and an olfactometry port.

- A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time and a description of any perceived odors.
- The data from the detector and the olfactometry are correlated to identify the chemical compounds responsible for specific odors.



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A general workflow for Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation

A sensory panel can be used to quantitatively describe the odor profile of a specific compound like **dipropyl disulfide**.

1. Panelist Selection and Training:

- Panelists are screened for their ability to detect and describe odors.
- Training involves familiarization with a wide range of standard odorants and the development of a consistent vocabulary for describing sensory attributes.

2. Sample Preparation and Presentation:

- A solution of **dipropyl disulfide** is prepared at a specific concentration in an odorless solvent (e.g., mineral oil or propylene glycol).
- Samples are presented to panelists in a controlled environment with consistent temperature and humidity.
- Samples are typically presented in coded, identical containers to prevent bias.

3. Evaluation:

- Panelists are asked to rate the intensity of various odor attributes (e.g., garlic, onion, sulfurous, green) on a defined scale (e.g., a 15-point scale).
- Data from all panelists are collected and statistically analyzed to generate a sensory profile of the compound.

Conclusion

Dipropyl disulfide is a key aroma compound with a characteristic garlic-like odor. Its chemical and physical properties, along with an understanding of its metabolism, are important for its application in the food and fragrance industries. While the specific olfactory receptor and a precise odor detection threshold for **dipropyl disulfide** remain to be fully elucidated in public literature, the methodologies of GC-O and sensory panel evaluation provide robust frameworks for characterizing its potent and distinctive aroma. Further research into the specific molecular

interactions between **dipropyl disulfide** and olfactory receptors will provide a more complete understanding of its sensory perception.

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